molecular formula C15H24ClNO B12709912 (+-)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride CAS No. 120447-50-9

(+-)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride

Cat. No.: B12709912
CAS No.: 120447-50-9
M. Wt: 269.81 g/mol
InChI Key: KDKNHIPRGMHSMX-UHFFFAOYSA-N
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Description

(±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group attached to the piperidine ring and a hydroxybutyl group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride typically involves the reaction of 4-phenylpiperidine with 2-chlorobutanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the piperidine nitrogen. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and sustainable synthesis process .

Chemical Reactions Analysis

Types of Reactions

(±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The phenyl group can undergo reduction to form a cyclohexyl derivative.

    Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketone or carboxylic acid derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-4-phenylpiperidine hydrochloride
  • N-(2-Hydroxypropyl)-4-phenylpiperidine hydrochloride
  • N-(2-Hydroxybutyl)-4-cyclohexylpiperidine hydrochloride

Uniqueness

(±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride is unique due to its specific combination of a phenyl group and a hydroxybutyl group attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

120447-50-9

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

1-(4-phenylpiperidin-1-yl)butan-2-ol;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-2-15(17)12-16-10-8-14(9-11-16)13-6-4-3-5-7-13;/h3-7,14-15,17H,2,8-12H2,1H3;1H

InChI Key

KDKNHIPRGMHSMX-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1CCC(CC1)C2=CC=CC=C2)O.Cl

Origin of Product

United States

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